Conformational Impact of the 6-Methyl Group on ATP-Binding Pocket Tolerance
In a study of 6-substituted pyrimido[5,4-d]pyrimidines, the presence of a 6-N-methyl group in the target compound's core scaffold is associated with a distinct molecular conformation. X-ray crystallography of the N-methylated derivative revealed a 30° out-of-plane rotation of the phenyl ring and a longer C5a−C4 bond compared to non-methylated analogs, a direct result of relieving steric clash between the methyl group and the adjacent nitrogen atom [1]. This altered geometry positions the molecule to accommodate bulkier side chains at the entrance of the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), a feature that is compromised in analogs lacking this 6-methyl substitution [1].
| Evidence Dimension | Conformational Change (Phenyl Ring Torsion) |
|---|---|
| Target Compound Data | 30° out-of-plane rotation |
| Comparator Or Baseline | Non-methylated (or differently substituted) pyrimido[5,4-d]pyrimidine analogs |
| Quantified Difference | A 30° out-of-plane rotation of the phenyl ring is observed in the 6-N-methylated derivative. |
| Conditions | X-ray crystal structure analysis |
Why This Matters
This specific conformational change is a prerequisite for developing potent cellular EGFR inhibitors with improved tolerability for solubilizing side chains, making the core scaffold a preferred choice for rational kinase inhibitor design.
- [1] Rewcastle, G. W., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. View Source
